REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:6][C:7]([F:14])([F:13])[C:8](OCC)=[O:9]>>[Br:6][C:7]([F:14])([F:13])[C:8]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9]
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Name
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|
Quantity
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7.7 g
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Type
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reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
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Type
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CUSTOM
|
Details
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The mixture was stirred for 60 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then all volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue (24.0 g, >90% purity by NMR) was used in subsequent steps without further purification
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)N1CCCC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |